Cobalt(II)gluconatehydrate

Description

Contextualization of Cobalt(II) Coordination Chemistry

The coordination chemistry of cobalt is a rich and diverse field, largely due to the metal's ability to exist in multiple oxidation states, with Co(II) and Co(III) being the most common. researchgate.netresearchgate.net Cobalt(II) complexes, with a d7 electron configuration, are known to adopt various coordination geometries, most commonly tetrahedral or octahedral. researchgate.net This flexibility in coordination number and geometry gives rise to a wide array of complexes with distinct magnetic and spectroscopic properties. researchgate.net The lability of Co(II) complexes, in contrast to the typically inert Co(III) complexes, makes them particularly interesting for applications in catalysis and as precursors for the synthesis of other cobalt-containing materials. researchgate.net The study of cobalt's coordination environment is crucial for understanding the structure-property relationships that govern the functionality of its compounds.

Significance of Gluconate Ligands in Metal Complexation

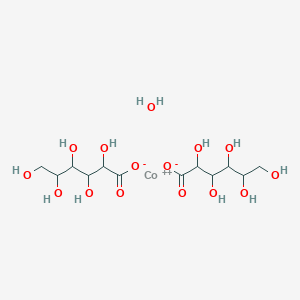

Gluconate, the conjugate base of gluconic acid, is a polyhydroxy carboxylate that acts as a versatile chelating agent for a variety of metal ions. nih.govresearchgate.net Its structure, featuring a carboxylate group and multiple hydroxyl groups, allows it to coordinate with metal centers in several ways. cdnsciencepub.comnih.gov The primary binding site is often the carboxylate group, but the hydroxyl groups can also participate in coordination, leading to the formation of stable chelate rings. nih.govuni-muenchen.de The mode of coordination is often dependent on factors such as the pH of the solution and the nature of the metal ion. nih.govidsi.md In neutral or slightly acidic conditions, coordination primarily involves the carboxylate group, while in alkaline solutions, deprotonation of the hydroxyl groups can lead to stronger and more varied coordination modes. nih.govresearchgate.net This pH-dependent behavior is a key feature of gluconate's complexing ability.

Research Impetus for Cobalt(II)gluconatehydrate Investigations

The scientific interest in Cobalt(II) gluconate hydrate (B1144303) stems from a combination of the fundamental coordination chemistry of its components and its potential applications. A significant area of research has been its behavior in aqueous solutions at different pH levels. Studies have shown that the nature of the cobalt-gluconate complex changes significantly with varying pH. idsi.md For instance, in solutions with a pH below 7.5, an unstable cationic species, [Co(C₆H₁₁O₇)]⁺, has been identified. researchgate.net As the pH increases into the 7.5 to 9.5 range, insoluble compounds are formed. researchgate.net Above a pH of 9.5, a soluble anionic species is present, which is susceptible to auto-oxidation. researchgate.net This complex, pH-dependent behavior drives research aimed at understanding the speciation and stability of these complexes.

Furthermore, Cobalt(II) gluconate hydrate serves as a precursor in the synthesis of advanced materials. For example, it has been utilized as a starting material for the creation of graphitic carbon structures and in the formation of carbon nanospheres. csic.es Its role in the electrodeposition of cobalt-containing alloys is another area of active investigation. idsi.mdmdpi.com These applications provide a strong impetus for detailed studies into the synthesis, characterization, and reactivity of Cobalt(II) gluconate hydrate.

Data Tables

Table 1: Chemical Identifiers for Cobalt(II) gluconate hydrate

| Identifier | Value |

| Chemical Name | Cobalt(II) gluconate hydrate |

| CAS Number | 71957-08-9 |

| Molecular Formula | C₁₂H₂₂CoO₁₄·xH₂O |

| Molecular Weight (anhydrous) | 449.23 g/mol |

Table 2: Observed Cobalt(II) Gluconate Species at Different pH Values

| pH Range | Predominant Species | Solubility | Reference |

| < 7.5 | [Co(C₆H₁₁O₇)]⁺ (cationic) | Soluble | researchgate.net |

| 7.5 - 9.5 | Insoluble Compounds | Insoluble | researchgate.net |

| > 9.5 | Anionic Species | Soluble | researchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H24CoO15 |

|---|---|

Molecular Weight |

467.24 g/mol |

IUPAC Name |

cobalt(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |

InChI |

InChI=1S/2C6H12O7.Co.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |

InChI Key |

VBEDXQBAQADZLA-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Co+2] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Cobalt Ii Gluconatehydrate

Conventional Synthetic Routes

Conventional methods for preparing cobalt(II) gluconate hydrate (B1144303) are well-established and typically involve direct reactions in aqueous media.

Precipitation from Aqueous Solutions of Cobalt(II) Salts and Gluconic Acid/Gluconates

A primary and straightforward method for synthesizing cobalt(II) gluconate hydrate involves the reaction of a soluble cobalt(II) salt with gluconic acid or a salt thereof in an aqueous solution. researchgate.net Cobalt acetate (B1210297) is a commonly used precursor in this type of synthesis. researchgate.net The reaction proceeds by mixing aqueous solutions of the cobalt(II) salt and D-gluconic acid. researchgate.net The resulting cobalt(II) gluconate hydrate can then be isolated from the solution.

Reaction Pathways Involving Cobalt Carbonate or Hydroxide (B78521) Precursors

A widely documented and effective method for synthesizing cobalt(II) gluconate hydrate utilizes cobalt carbonate (CoCO₃) or cobalt hydroxide (Co(OH)₂) as the cobalt source. This pathway involves the neutralization of gluconic acid with either of these cobalt precursors. vulcanchem.com

The general reaction can be represented as: CoCO₃ + 2C₆H₁₂O₇ → Co(C₆H₁₁O₇)₂ + H₂O + CO₂ vulcanchem.com

In a typical procedure, basic cobalt carbonate is reacted with gluconic acid. unilongindustry.comgoogle.com This reaction is often carried out at elevated temperatures, generally between 70°C and 100°C, for approximately one hour to ensure completion. unilongindustry.comgoogle.com The resulting solution is then subjected to crystallization, followed by drying and grinding to obtain the final product. unilongindustry.comgoogle.com

A two-step process can also be employed, where basic cobalt carbonate is first prepared and then reacted with gluconic acid. google.com In the first step, a saturated solution of cobalt sulfate (B86663) is reacted with sodium bicarbonate to precipitate basic cobalt carbonate. google.com The reaction is typically conducted at 80°C for one hour, followed by a 12-hour settling period before the precipitate is separated via centrifugation, washed, and dried. google.com In the second step, the prepared basic cobalt carbonate is reacted with a gluconic acid solution (often 45% concentration or higher) at a temperature ranging from 70°C to 100°C for one hour. google.com The final product is then obtained through crystallization, drying, and pulverization. google.com

Advanced Synthetic Strategies and Process Optimization

To enhance the quality and efficiency of cobalt(II) gluconate hydrate production, advanced synthetic strategies focus on precise control of reaction parameters, exploration of new materials, and sophisticated purification techniques.

Control of Stoichiometry and Reaction Conditions for Enhanced Yield and Purity

The stoichiometry of the reactants and the specific reaction conditions are critical factors that influence the yield and purity of the final product. Careful control of these parameters is essential for optimizing the synthesis process. For instance, in the reaction involving cobalt carbonate and gluconic acid, using stoichiometric amounts of the reactants is a key aspect of ensuring high purity and yield.

The temperature of the reaction is another crucial variable. Maintaining a temperature range of 70–100°C is often recommended to promote favorable reaction kinetics while preventing the degradation of the gluconate ligand. Studies have shown that the complexation of cobalt with gluconic acid is pH-dependent, with different complex stoichiometries being formed at different pH levels. researchgate.net For example, a 1:2 cobalt to gluconate ratio has been observed at a neutral pH. researchgate.net

Exploration of Novel Precursors and Solvents

Research into the synthesis of cobalt-based nanomaterials has opened up avenues for exploring a variety of organic precursors, including carboxylates like gluconate salts. researchgate.net While water is the conventional solvent due to the high solubility of the reactants and product, cymitquimica.com other solvents could potentially be explored to influence crystallization and product morphology. For example, ethanolic solutions have been mentioned in the context of preparing related metal-carboxylate precursors. researchgate.net The use of alternative precursors such as cobalt nitrate (B79036) and cobalt chloride has also been noted in the broader context of synthesizing cobalt-based materials. researchgate.net

| Precursor Type | Examples | Solvent |

| Cobalt(II) Salts | Cobalt Acetate, Cobalt Sulfate, Cobalt Nitrate, Cobalt Chloride | Aqueous, Ethanol |

| Cobalt Bases | Cobalt Carbonate, Cobalt Hydroxide | Aqueous |

| Organic Precursors | Cobalt(II) Fumarate Hydrate | Not specified |

Crystallization Techniques for High Purity Product Isolation

Crystallization is a critical step for isolating and purifying cobalt(II) gluconate hydrate. After the chemical reaction is complete, the resulting solution is typically placed in a crystallization tank to allow for natural cooling and crystallization. google.com The formed crystals are then separated, often through filtration or centrifugation, and subsequently dried. google.com

Structural Elucidation and Solid State Characterization of Cobalt Ii Gluconatehydrate

Polymorphism and Structural Isomerism Studies

The solid-state structure of coordination compounds like cobalt(II) gluconate hydrate (B1144303) can exhibit polymorphism and structural isomerism. These phenomena, where a compound has the same chemical formula but different crystal structures or atomic arrangements, are of significant interest in materials science and pharmaceuticals as they can influence physical properties such as solubility, stability, and bioavailability.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. For metal-organic frameworks and coordination polymers, the choice of solvent, temperature, and reactant concentrations during synthesis can direct the formation of different polymorphs. unifi.itacs.orgicmab.esrsc.org For instance, studies on cobalt(II) complexes with other carboxylate ligands have demonstrated that varying the solvent can lead to the crystallization of different isomers with distinct structural dimensionalities and porosities. unifi.itacs.orgicmab.es While specific polymorphs of cobalt(II) gluconate hydrate are not extensively documented in publicly available literature, the principles governing polymorphism in related cobalt(II) carboxylate complexes suggest that different crystalline forms of cobalt(II) gluconate hydrate could potentially be isolated under varying crystallization conditions.

Structural isomerism in coordination compounds can arise from different connectivity of ligands to the metal center. In the context of cobalt(II) carboxylate complexes, isomerism within the carboxylate ligand itself can lead to distinct coordination compounds with different properties. A study on cobalt(II) complexes with butyrate (B1204436) and isobutyrate, which are isomers, revealed differences in their thermal and spectral properties, stemming from the structural variations in the aliphatic chain of the carboxylate ligand. nih.gov

Given that gluconate is a flexible ligand with multiple potential coordination sites (the carboxylate group and several hydroxyl groups), different coordination modes are possible, which could lead to structural isomers. For example, the gluconate ligand could coordinate to the cobalt(II) ion in a monodentate, bidentate, or bridging fashion, leading to different polymeric structures.

A closely related and structurally characterized compound, Manganese(II) D-gluconate dihydrate , provides significant insight into the likely crystal structure of cobalt(II) gluconate dihydrate, as Mn(II) and Co(II) are both first-row transition metals with similar ionic radii and coordination preferences. The crystal structure of Mn(C₆H₁₁O₇)₂·2H₂O was determined by single-crystal X-ray diffraction. iucr.org In this structure, the manganese atom is octahedrally coordinated. The coordination sphere is composed of one carboxylate oxygen atom and one hydroxyl oxygen atom from each of the two gluconate ligands, and two water molecules in a cis configuration. iucr.org

One of the gluconate ions in the manganese complex acts as a bridge between two adjacent manganese atoms, forming polymeric chains. iucr.org This bridging results in a one-dimensional polymeric structure. The individual gluconate ions within the crystal structure adopt different bent-chain conformations, which is likely influenced by the coordination to the metal centers and extensive intermolecular hydrogen bonding. iucr.org It is highly probable that cobalt(II) gluconate dihydrate adopts a similar polymeric structure with an octahedrally coordinated cobalt(II) ion.

The potential for different coordination modes of the gluconate ligand, combined with the possibility of different packing arrangements of the polymeric chains, opens the door for the existence of various polymorphs and structural isomers of cobalt(II) gluconate hydrate. The specific conditions of synthesis, such as the solvent system and the presence of other coordinating species, would likely play a crucial role in determining which isomer is formed. unifi.itacs.orgicmab.es For example, the reaction of a dinuclear cobalt(II) carboxylate precursor with 4,4′-bipyridine in different solvents yielded four distinct coordination polymers with the same stoichiometry but different structures and properties. unifi.itacs.orgicmab.es This highlights the sensitivity of the final solid-state structure to the crystallization environment.

Interactive Data Tables

The following tables present crystallographic data for Manganese(II) D-gluconate dihydrate, which serves as a structural model for Cobalt(II) gluconate dihydrate. iucr.org

Table 1: Crystal Data and Structure Refinement for Manganese(II) D-gluconate dihydrate iucr.org

| Parameter | Value |

| Empirical Formula | C₁₂H₂₆MnO₁₆ |

| Formula Weight | 481.3 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.205 (5) |

| b (Å) | 8.184 (4) |

| c (Å) | 11.157 (6) |

| α (°) | 90.96 (4) |

| β (°) | 94.40 (5) |

| γ (°) | 137.34 (4) |

| Volume (ų) | 441.9 (5) |

| Z | 1 |

| Density (calculated) | 1.81 Mg m⁻³ |

Table 2: Selected Bond Lengths (Å) for Manganese(II) D-gluconate dihydrate iucr.org

| Bond | Length (Å) |

| Mn--O(1) | 2.091 (5) |

| Mn--O(2) | 2.275 (5) |

| Mn--O(11) | 2.155 (4) |

| Mn--O(21) | 2.197 (4) |

| Mn--O(W1) | 2.213 (5) |

| Mn--O(W2) | 2.164 (5) |

Table 3: Selected Bond Angles (°) for Manganese(II) D-gluconate dihydrate iucr.org

| Bond | Angle (°) |

| O(1)-Mn-O(2) | 88.5 (2) |

| O(1)-Mn-O(11) | 93.3 (2) |

| O(1)-Mn-O(W1) | 178.0 (2) |

| O(11)-Mn-O(21) | 169.8 (2) |

| O(W1)-Mn-O(W2) | 86.8 (2) |

| O(21)-Mn-O(W2) | 89.2 (2) |

Spectroscopic Analysis of Cobalt Ii Gluconatehydrate

Vibrational Spectroscopy

Vibrational spectroscopy examines the transitions between quantized vibrational energy states of a molecule. It is a powerful tool for identifying functional groups and determining the coordination environment of the central metal ion.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within the gluconate ligand and determining which of these groups are involved in coordination with the Cobalt(II) ion. The IR spectrum of a metal gluconate complex is typically compared to that of the free gluconate ligand (e.g., in sodium gluconate) to identify shifts in vibrational frequencies that occur upon complexation.

The key vibrational bands in the spectrum of Cobalt(II) gluconate hydrate (B1144303) are associated with the hydroxyl (O-H), carboxylate (COO⁻), and carbon-oxygen (C-O) groups of the gluconate ligand, as well as the water of hydration.

Hydroxyl Group (O-H) Vibrations: A broad and intense absorption band is typically observed in the high-frequency region of 3000-3600 cm⁻¹. This band arises from the stretching vibrations of the numerous hydroxyl groups in the gluconate moiety and the O-H stretching of the water molecules present in the hydrate. researchgate.net The broadness of this peak is indicative of extensive hydrogen bonding within the crystal lattice.

Carboxylate Group (COO⁻) Vibrations: The coordination of the carboxylate group to the cobalt ion is a key feature revealed by IR spectroscopy. In the spectrum of a free carboxylate anion (like in sodium gluconate), the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations appear at approximately 1600-1635 cm⁻¹ and 1400-1410 cm⁻¹, respectively. researchgate.net When the carboxylate group coordinates to a metal ion, the positions of these bands shift. The magnitude of the separation between these two frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode (monodentate, bidentate chelating, or bridging). For Cobalt(II) gluconate, a shift in these bands compared to sodium gluconate confirms the involvement of the carboxylate group in bonding to the Co(II) center. researchgate.net

Carbon-Oxygen (C-O) Vibrations: The stretching vibrations of the C-O bonds of the primary and secondary alcohol groups appear in the fingerprint region, typically between 1000 cm⁻¹ and 1200 cm⁻¹. researchgate.net Shifts in the positions of these bands upon complexation can indicate the involvement of one or more hydroxyl groups in coordinating to the cobalt ion, in addition to the primary coordination through the carboxylate group.

| Frequency Range (cm⁻¹) | Assignment | Significance in Cobalt(II) gluconate hydrate |

|---|---|---|

| 3600 - 3000 | ν(O-H) from hydroxyl groups and water | Indicates the presence of multiple -OH groups and water of hydration, involved in hydrogen bonding. |

| 1640 - 1590 | νₐₛ(COO⁻) Asymmetric stretching of carboxylate | Position shifts upon coordination to Co(II) compared to free gluconate. |

| 1420 - 1400 | νₛ(COO⁻) Symmetric stretching of carboxylate | Position shifts upon coordination to Co(II). The separation (Δν) from νₐₛ indicates coordination mode. |

| 1200 - 1000 | ν(C-O) Stretching of alcohol groups | Shifts may suggest coordination of hydroxyl oxygen atoms to the Co(II) ion. |

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy in the study of coordination compounds is its sensitivity to vibrations that are often weak or inactive in the IR spectrum, particularly the low-frequency metal-ligand vibrations.

For Cobalt(II) gluconate hydrate, Raman spectroscopy can be applied to:

Identify Metal-Oxygen Vibrations: The vibrations corresponding to the Co-O bonds formed with the carboxylate and hydroxyl oxygen atoms typically occur in the low-frequency region (< 600 cm⁻¹). These vibrations are often more prominent in the Raman spectrum than in the IR spectrum and provide direct evidence of the coordination bonds.

Characterize the Gluconate Backbone: The C-C and C-O stretching vibrations of the gluconate's carbon skeleton can be observed, providing information about the ligand's conformation upon complexation.

Study Hydration: The vibrational modes of the water molecules can also be studied, complementing the information obtained from IR spectroscopy.

While specific Raman spectra for Cobalt(II) gluconate hydrate are not widely published, studies on similar systems, such as calcium gluconate and metal-borohydride complexes, demonstrate the utility of Raman spectroscopy in identifying crystalline phases and characterizing amorphous decomposition products. mdpi.comresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) range, provides information about the electronic structure of the Cobalt(II) ion within the complex. The absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals.

The Co(II) ion has a d⁷ electronic configuration. The energies and intensities of its d-d electronic transitions are highly dependent on the coordination geometry (e.g., octahedral or tetrahedral) and the identity of the coordinating ligands. jetir.org This makes UV-Vis spectroscopy a powerful tool for determining the stereochemistry of the cobalt center in Cobalt(II) gluconate hydrate.

Octahedral Co(II) Complexes: High-spin octahedral Co(II) complexes, which are common for coordination with oxygen-donating ligands like water and gluconate, typically exhibit three spin-allowed d-d transitions. These transitions arise from the ground state ⁴T₁g(F) to the excited states ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P). The ⁴T₁g(F) → ⁴A₂g(F) transition involves the excitation of two electrons and is therefore very weak. The most characteristic absorption is the ⁴T₁g(F) → ⁴T₁g(P) transition, which usually appears as a broad band in the visible region (around 500-520 nm), often with a shoulder at a slightly higher energy. jetir.orgnih.gov This absorption is responsible for the characteristic pink or red color of many hydrated Co(II) salts and octahedral complexes.

Tetrahedral Co(II) Complexes: Tetrahedral Co(II) complexes display a much more intense and structured absorption band in the visible region, typically between 600 and 700 nm. nih.govresearchgate.net This intense absorption is due to the ⁴A₂(F) → ⁴T₁(P) transition and is responsible for the deep blue color characteristic of tetrahedral Co(II) compounds. jetir.org

Given that Cobalt(II) gluconate is a hydrate and the gluconate ligand offers multiple oxygen donor sites, an octahedral coordination environment around the Co(II) ion is highly probable, involving coordination from the carboxylate group, hydroxyl groups, and water molecules. The UV-Vis spectrum would therefore be expected to show weak absorptions characteristic of an octahedral geometry. gjbeacademia.com

| Coordination Geometry | Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Appearance |

|---|---|---|---|---|

| Octahedral | ⁴T₁g(F) → ⁴T₂g(F) | ~1250 - 1000 (NIR) | ≤ 10 | Pink/Red |

| Octahedral | ⁴T₁g(F) → ⁴T₁g(P) | ~560 - 480 | ≤ 30 nih.gov | |

| Tetrahedral | ⁴A₂(F) → ⁴T₁(P) | ~700 - 600 | > 300 nih.gov | Blue |

In addition to the weaker d-d transitions, more intense absorption bands known as charge-transfer bands can appear in the spectrum. For Cobalt(II) gluconate, Ligand-to-Metal Charge Transfer (LMCT) bands are expected. In an LMCT transition, an electron is excited from a molecular orbital that is primarily ligand-based (in this case, from the oxygen lone pairs of the carboxylate or hydroxyl groups) to a molecular orbital that is primarily metal-based (the partially filled d-orbitals of Co(II)). libretexts.org

These LMCT transitions are Laporte-allowed, meaning they have a high probability of occurring. libretexts.org Consequently, they result in very intense absorption bands (with molar absorptivity values, ε, often > 1000 M⁻¹cm⁻¹) that are typically located in the ultraviolet (UV) region of the spectrum, sometimes tailing into the visible region. illinois.edu The presence of these intense bands in the UV region is a characteristic feature of coordination complexes with ligands that have available lone pairs of electrons.

Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of Cobalt(II) complexes presents significant challenges. The Co(II) ion (d⁷) is paramagnetic, meaning it has unpaired electrons. The magnetic field generated by these unpaired electrons has a profound effect on the NMR experiment:

Paramagnetic Shifts: The resonance frequencies of the ligand nuclei (protons, carbons) are dramatically shifted from their normal diamagnetic positions. These "paramagnetic" or "hyperfine" shifts can be very large, often spanning a range of hundreds of ppm.

Line Broadening: The unpaired electrons provide a very efficient mechanism for nuclear spin relaxation, causing the NMR signals to become extremely broad. This severe line broadening can sometimes make the signals undetectable.

Despite these challenges, paramagnetic NMR can be a powerful tool for structural analysis. d-nb.info The magnitude of the paramagnetic shift is dependent on the distance and orientation of the nucleus relative to the paramagnetic metal center. Therefore, if signals can be resolved, NMR can provide detailed structural information about the complex in solution that is not accessible by other methods.

For Cobalt(II) gluconate hydrate, a ¹H or ¹³C NMR spectrum would not resemble a typical high-resolution spectrum. Instead, one would expect to see broad, significantly shifted peaks corresponding to the protons and carbons of the gluconate ligand. The assignment of these signals can be complex but can yield valuable data on the solution structure and the binding of the ligand to the cobalt ion. nih.gov In contrast, the related Cobalt(III)-gluconate complexes, being diamagnetic (low-spin d⁶), would be expected to give sharp, well-resolved NMR spectra. znaturforsch.com

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Cobalt(II) Centers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying compounds with unpaired electrons, such as high-spin cobalt(II) complexes. ohiolink.edumarquette.edu The Co(II) ion, with a d⁷ electron configuration, typically exists in a high-spin state (S=3/2) in coordination complexes, making it amenable to ESR studies. ohiolink.edu The resulting spectra are sensitive to the geometry and nature of the ligands surrounding the paramagnetic center. researchgate.net

In high-spin Co(II) systems, the ground state is split into two Kramers doublets (Mₛ = ±1/2 and Mₛ = ±3/2) by zero-field splitting. ESR transitions are typically observed within the lowest energy doublet. The spectra of Co(II) complexes are often characterized by a high degree of anisotropy, with effective g-values that can vary significantly. nih.gov For instance, studies on various Co(II) complexes have shown g-values ranging from approximately 1.5 to 6.3. nih.gov The precise g-values and the hyperfine coupling to the ⁵⁹Co nucleus (I=7/2) provide a fingerprint of the coordination environment.

Although specific ESR data for cobalt(II) gluconate hydrate is not extensively detailed in the literature, analysis of analogous Co(II) complexes allows for a theoretical description. The gluconate ligand, with its multiple hydroxyl and carboxylate groups, would create a specific ligand field around the Co(II) ion. The resulting ESR spectrum would be expected to be highly anisotropic, reflecting a low-symmetry coordination environment. Analysis of the spectral features would yield information on the electronic structure and the magnetic properties of the cobalt center within the gluconate complex. acs.orgcardiff.ac.uk

Nuclear Magnetic Resonance (NMR) Studies of Ligand Dynamics and Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds presents unique challenges and opportunities compared to their diamagnetic counterparts. wikipedia.org The presence of the unpaired electrons from the Co(II) center leads to significant paramagnetic shifts and substantial broadening of NMR signals. scispace.comcreative-biostructure.com These effects are caused by hyperfine interactions between the unpaired electrons and the atomic nuclei. scispace.com

Despite the challenges of signal broadening, paramagnetic NMR can provide valuable structural and dynamic information that is otherwise inaccessible. creative-biostructure.com The magnitude of the paramagnetic shift and the relaxation rate of a nucleus are strongly dependent on its distance from the paramagnetic center. wikipedia.org This distance dependence allows for the mapping of the ligand's three-dimensional structure in solution relative to the metal ion.

In the context of cobalt(II) gluconate hydrate, ¹H and ¹³C NMR studies could elucidate the binding mode of the gluconate ligand to the cobalt ion. Protons and carbons closer to the Co(II) center would experience larger paramagnetic shifts and faster relaxation (leading to broader signals). By analyzing these parameters for the different nuclei along the gluconate backbone, it would be possible to determine which of the hydroxyl and carboxylate groups are directly involved in coordination. Furthermore, variable-temperature NMR studies could provide insights into the dynamics of the ligand, such as conformational changes or exchange processes occurring in solution. While most NMR studies focus on ¹H and ¹³C nuclei due to their weaker hyperfine interactions, studies on other nuclei like ¹⁷O can also be performed, though they are more challenging. scispace.comuoa.gr

Other Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within a compound. thermofisher.cnazom.com For cobalt compounds, XPS is highly effective in distinguishing between different oxidation states, such as Co(0), Co(II), and Co(III). thermofisher.com

The analysis of the Co 2p region of the XPS spectrum is key to this determination. The spectrum for a cobalt compound shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit splitting. thermofisher.com The binding energies of these peaks and the presence of characteristic satellite peaks are indicative of the oxidation state.

For Cobalt(II) gluconate hydrate, the XPS spectrum would be used to confirm the +2 oxidation state of the cobalt ion. Co(II) compounds exhibit strong satellite peaks to the higher binding energy side of the main Co 2p₃/₂ and Co 2p₁/₂ peaks. thermofisher.commdpi.com These satellites arise from shake-up processes and are a distinctive feature of the Co(II) electronic configuration. The absence or significant reduction of these satellites would suggest the presence of Co(III). The binding energy of the Co 2p₃/₂ peak for Co(II) species typically falls in the range of 780.0 to 782.0 eV. mdpi.comresearchgate.net

| Parameter | Typical Binding Energy (eV) for Co(II) | Feature |

| Co 2p₃/₂ | 780.0 - 782.1 | Main photoelectron peak. researchgate.net |

| Co 2p₁/₂ | 795.5 - 798.0 | Spin-orbit split partner peak. researchgate.net |

| Satellite Peak (for Co 2p₃/₂) | ~786.0 - 788.0 | Strong "shake-up" satellite, characteristic of Co(II). thermofisher.commdpi.com |

| Spin-Orbit Splitting | ~15 - 16 eV | Energy difference between Co 2p₃/₂ and Co 2p₁/₂. |

Coordination Chemistry and Complexation Behavior of Cobalt Ii Gluconatehydrate

Solution-Phase Equilibria and Speciation

The speciation of cobalt(II) gluconate in aqueous solution is fundamentally governed by the pH of the medium. The protonation state of the gluconate ligand, which possesses both a carboxylate group and multiple hydroxyl groups, changes with pH, thereby altering its coordination properties and influencing the structure and charge of the resulting cobalt complexes.

pH-Dependent Formation and Stability of Cobalt(II)-Gluconate Species

The formation and stability of cobalt(II)-gluconate complexes are distinctly pH-dependent. At a pH below 7.5, the predominant species is an unstable cationic complex. publish.csiro.aupublish.csiro.au As the pH increases into the range of 7.5 to 9.5, the system favors the formation of insoluble, neutral, or basic cobalt(II) gluconate compounds. publish.csiro.aupublish.csiro.au Further increasing the pH above 9.5 leads to the dissolution of these precipitates and the formation of a soluble anionic complex species, which is noted to be susceptible to rapid auto-oxidation. publish.csiro.aupublish.csiro.au Studies on related systems suggest that the nature of the species formed is a function of both the pH and the specific metal ion involved. publish.csiro.au

The following table summarizes the cobalt(II) gluconate species observed at different pH ranges.

| pH Range | Predominant Species | Characteristics |

| < 7.5 | [Co(C₆H₁₁O₇)]⁺ | Unstable, Cationic, Soluble |

| 7.5 - 9.5 | Co₂(OH)₃(C₆H₁₁O₇) and Co₃(C₁₀H₁₀O₇)₂(OH)₂ | Insoluble precipitates |

| > 9.5 | Anionic Species | Soluble, subject to auto-oxidation |

| > 11 | Anionic Species | Confirmed presence of anionic complex researchgate.net |

Identification of Cationic and Anionic Complex Species

Specific cationic and anionic complexes of cobalt(II) with gluconate have been identified through various studies. In acidic to neutral solutions (pH < 7.5), a cationic species, identified as the gluconatocobalt(II) ion, [Co(C₆H₁₁O₇)]⁺, is formed. publish.csiro.aupublish.csiro.au In this complex, the gluconate ion is proposed to act as a tridentate ligand to satisfy the octahedral coordination of the Co(II) ion. publish.csiro.au Conversely, in strongly alkaline conditions (pH > 9.5), a soluble anionic species is formed. publish.csiro.aupublish.csiro.au The existence of such charged species, whose prevalence is dictated by pH, is a common feature in the coordination chemistry of metal ions with polyhydroxy carboxylate ligands like gluconate. mdpi.com

Chelation Thermodynamics and Kinetics

The formation of cobalt(II)-gluconate complexes is governed by thermodynamic and kinetic principles. Thermodynamics, through stability constants and enthalpies, describes the position of the equilibrium and the stability of the complexes, while kinetics describes the speed at which these complexes form and undergo ligand exchange.

Determination of Stability Constants and Formation Enthalpies

The stability of metal-gluconate complexes is often compared across different metal ions. For divalent cations, the stability of 1:1 carboxylate complexes generally follows an order where Co(II) and Ni(II) have similar stabilities. cdnsciencepub.com One study focusing on metal-gluconic acid complexes at pH 7 reported that the log β values for M²⁺ complexes were in the range of 13 to 20. researchgate.net However, specific and consistently reported thermodynamic data, such as formation constants and enthalpies for the cobalt(II)-gluconate system itself, are not extensively detailed in the available literature.

To illustrate the thermodynamic analysis of a similar system, the complexation of cobalt(II) with quercetin, another polyhydroxy organic ligand, has been studied in detail at pH 7.4. nih.gov The study identified the formation of ML and ML₂ species and determined their conditional stability constants and thermodynamic parameters, as shown in the table below. This type of data is crucial for understanding the driving forces behind complex formation.

Illustrative Thermodynamic Data for Cobalt(II)-Quercetin Complex Formation at pH 7.4 and 25 °C

| Equilibrium | Conditional Stability Constant (log K') | ΔG' (kJ/mol) | ΔH' (kJ/mol) | TΔS' (kJ/mol) |

| Co²⁺ + L ⇌ CoL | 4.83 (± 0.04) | -27.6 (± 0.2) | -14.4 (± 0.3) | 13.2 |

| CoL + L ⇌ CoL₂ | 4.14 (± 0.05) | -23.6 (± 0.3) | -11.9 (± 0.5) | 11.7 |

Data from a study on Cobalt(II)-Quercetin complexes, presented here for illustrative purposes. nih.gov

The data indicates that the formation of these cobalt(II) complexes is favored by both negative enthalpy (exothermic) and positive entropy changes. nih.gov

Ligand Exchange Dynamics

Cobalt(II) complexes are typically kinetically labile, meaning they undergo rapid ligand substitution reactions. pnas.orgnih.gov The dynamics of these exchanges can occur on timescales ranging from nanoseconds to picoseconds. pnas.orgnih.gov The process often involves a stepwise mechanism where coordinated water molecules are replaced by incoming ligands. pnas.org The rate of this exchange can be limited by structural changes in the coordination sphere, such as a transition from an octahedral to a tetrahedral geometry. pnas.orgnih.gov

While specific kinetic studies on the ligand exchange of gluconate in cobalt(II) complexes are not detailed in the reviewed literature, the general principles of ligand substitution for labile cobalt(II) systems are well-established. For instance, the exchange of aqua ligands in [Co(H₂O)₆]²⁺ with other ligands like halides is a classic example of these rapid dynamics. pnas.orgresearchgate.net It is expected that the cobalt(II)-gluconate complex would also exhibit dynamic behavior, allowing the gluconate ligand to be substituted by other ligands present in the solution, depending on their concentration and binding affinity.

Interactions with Other Ligands: Mixed-Ligand Complex Formation

Cobalt(II) has a well-documented ability to form mixed-ligand complexes, where the metal ion is simultaneously coordinated to two or more different types of ligands. rsc.orgresearchgate.netasianpubs.org Studies have shown that Co(II) can form mixed complexes of the type MAB with pairs of ligands such as ethylenediamine (B42938) and histamine, or ethylenediamine and the serine anion. rsc.orgrsc.org The stability constants for these mixed-ligand complexes are often comparable to or greater than the average of the constants for the complexes containing only one kind of ligand. rsc.org

In the context of gluconate-containing systems, the formation of high-molecular-weight Co-W-gluconate complexes has been suggested in electrolytes for alloy deposition, indicating the potential for gluconate to participate in mixed-ligand structures. researchgate.net Furthermore, detailed investigations into ternary systems, such as the pH-responsive assembly of cobalt(II), quercetin, and polyacrylic acid, demonstrate the intricate equilibria involved in mixed-ligand complex formation. nih.gov Such studies, which determine the binding affinities and thermodynamics of each component, are essential for understanding how cobalt(II) speciates in a multi-ligand environment. nih.gov Although specific studies detailing the formation and stability constants of mixed-ligand complexes involving cobalt(II) and gluconate with another specific ligand are sparse, the established coordination chemistry of Co(II) strongly supports the potential for their formation. rsc.orgrsc.org

Computational and Theoretical Chemistry Studies on Cobalt Ii Gluconatehydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials, including cobalt complexes. rsc.orgrsc.orgnih.gov DFT calculations can elucidate the nature of the coordination bonds between the cobalt ion and the gluconate ligands, determine the most stable geometric arrangement of the atoms, and predict spectroscopic signatures.

The electronic structure of cobalt(II) complexes is fundamental to their chemical and physical properties. Co(II) is a d⁷ ion, and in a complex like cobalt(II) gluconate, it typically adopts an octahedral or distorted octahedral coordination geometry. nih.govscience.gov The gluconate ligand coordinates to the cobalt ion through the carboxylate oxygen atoms and potentially through hydroxyl oxygen atoms, acting as a bidentate or multidentate chelating agent. acs.orgontosight.ai

DFT calculations can model this interaction by calculating the molecular orbitals and their energy levels. In a typical octahedral field, the five d-orbitals of the cobalt ion split into two sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). For a high-spin d⁷ Co(II) ion, the electron configuration would be (t₂g)⁵(eg)². Detailed ab initio investigations on other four-coordinate Co(II) complexes have shown that first-order spin-orbit coupling of quasi-degenerate d-orbitals is central to the complex's magnetic properties. chemrxiv.org

DFT studies on related cobalt complexes reveal how ligand structure influences electronic properties. For instance, calculations on cobalt(II) complexes with other organic ligands have been used to determine the stability of different spin states, showing that the quartet spin state is often the most thermodynamically stable. dicp.ac.cn The bonding between cobalt and the ligand is primarily ionic, with a degree of covalent character arising from the overlap between the metal d-orbitals and the ligand's oxygen p-orbitals. DFT calculations can quantify this charge transfer and the resulting bond characteristics.

Table 1: Representative Electronic Properties of Co(II) Complexes from DFT Studies (Note: Data is for analogous Co(II) systems as specific DFT data for cobalt(II) gluconate hydrate (B1144303) is not widely published. This table illustrates the type of information obtainable.)

| Property | Description | Typical Calculated Value/Finding | Reference |

| Spin State Stability | Relative energy of different electron spin configurations. | The quartet spin state is often found to be the most stable for octahedral Co(II). | dicp.ac.cn |

| Coordination Geometry | The arrangement of ligands around the central metal ion. | Octahedral and tetrahedral environments are common for Co(II). | science.gov |

| Metal-Ligand Bond | Nature of the chemical bond between cobalt and the coordinating atoms. | Primarily ionic with some covalent character. | nih.gov |

| Zero-Field Splitting (D) | A measure of the splitting of spin states in the absence of a magnetic field. | Calculated as -113 cm⁻¹ for a dinuclear Co(II) complex. | chemrxiv.org |

A primary application of DFT is to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the minimum energy on the potential energy surface. nih.gov For a flexible molecule like cobalt(II) gluconate hydrate, this involves optimizing the bond lengths, bond angles, and dihedral angles of the entire complex, including the conformation of the gluconate chain and the position of water molecules.

The optimization process would reveal key structural parameters for cobalt(II) gluconate hydrate, such as the Co-O bond lengths with the carboxylate and hydroxyl groups of the gluconate ligands. It would also clarify the intramolecular hydrogen bonding network within the gluconate ligand and the intermolecular interactions with surrounding water molecules.

Table 2: Example of Optimized Geometric Parameters from DFT Calculations on a Co(II) Complex (Note: This data is for [Co(NCS)₂(N-methylaniline)₂]n and serves as an example of DFT-derived structural data.)

| Parameter | Description | Calculated Value | Reference |

| Co-N Bond Length | The distance between the cobalt ion and a coordinating nitrogen atom. | 2.0438(18) Å | uj.edu.pl |

| Co-S Bond Length | The distance between the cobalt ion and a coordinating sulfur atom. | 2.5790(5) Å | uj.edu.pl |

| Coordination Environment | The geometry formed by the ligands around the central metal ion. | Distorted octahedral | uj.edu.pl |

DFT calculations are a valuable tool for interpreting and predicting various types of molecular spectra. nih.gov By calculating the vibrational frequencies, one can predict the infrared (IR) and Raman spectra of cobalt(II) gluconate hydrate. These calculated spectra can be compared with experimental data to assign specific vibrational modes to the observed peaks, such as the stretches of the C=O, C-O, O-H, and Co-O bonds. Studies on other cobalt(II) complexes have shown excellent agreement between DFT-calculated vibrational spectra and experimental findings. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible absorption spectra. For Co(II) complexes, these spectra are characterized by d-d transitions, which are typically weak, and more intense charge-transfer bands. The predicted spectrum can help in understanding the color and electronic behavior of the complex. For example, the thermochromic behavior of some cobalt(II) complexes, where color changes with temperature, has been investigated by observing changes in geometry from octahedral to tetrahedral, a transition that can be modeled with DFT. acs.org

Molecular Dynamics Simulations for Solvation Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information about the dynamics of solvation and intermolecular interactions. researchgate.net

For cobalt(II) gluconate hydrate, MD simulations can model how the complex interacts with a surrounding aqueous environment. A key study focused on the hydration of the Co(II) ion using MD simulations based on quantum mechanical calculations. researchgate.net The results indicated a well-defined first hydration shell consisting of six water molecules in an octahedral arrangement. The average Co-O distance for this first shell was found to be in the range of 2.06-2.09 Å. researchgate.net A second hydration shell was also identified at a distance between 4.1 and 4.6 Å. researchgate.net

In the context of cobalt(II) gluconate hydrate, MD simulations would be crucial for understanding:

Hydration Structure: The arrangement and dynamics of water molecules around the entire complex, not just the central ion. This includes water molecules hydrogen-bonded to the carboxylate and numerous hydroxyl groups of the gluconate ligands.

Intermolecular Hydrogen Bonding: The strength, lifetime, and network of hydrogen bonds between the gluconate ligands, water of hydration, and bulk solvent water. Studies on other systems show that preventing intermolecular hydrogen bonding can significantly alter a compound's properties. uj.edu.pl

Solvation Free Energy: The energy change associated with dissolving the complex in water, which is a key determinant of its solubility. fishersci.com

Ion Pairing: In solution, the interaction between the cobalt-gluconate complex and other ions present.

MD simulations of other solvated systems, such as sugars in supercritical CO₂ mdpi.com and ions at mineral surfaces, osti.gov demonstrate the power of this technique to reveal detailed solute-solvent interactions that govern macroscopic properties.

Mechanistic Studies of Reactivity Pathways (e.g., Catalysis)

Cobalt compounds are known for their catalytic activity in various chemical reactions, and cobalt gluconate can serve as a precursor to catalytically active materials. acs.orgontosight.ai DFT calculations are instrumental in elucidating the mechanisms of these catalytic reactions at a molecular level.

Theoretical studies can map out the entire reaction pathway, identifying the structures of reactants, transition states, and products. By calculating the energy of each of these states, an energy profile for the reaction can be constructed, and the activation energy, which determines the reaction rate, can be found.

While specific mechanistic studies on catalysis by cobalt(II) gluconate itself are not prominent, DFT has been applied extensively to other cobalt(II)-catalyzed reactions:

Hydroformylation: DFT was used to investigate the mechanism of hydroformylation catalyzed by cationic cobalt(II) complexes. rsc.org The calculations showed that the heterolytic activation of H₂ is the rate-determining step and that modifying the ligands on the cobalt center can lower the activation energy barrier. rsc.org

Oxidation Reactions: The mechanism of oxygenation reactions involving cobalt(II)-iodylarene complexes was studied using DFT. rsc.org The calculations revealed a novel concerted hydride/proton transfer mechanism and the formation of a transient three-center-four-electron bond that lowers the activation energy. rsc.org

Adsorption and Separation: DFT calculations were used to understand the separation mechanism of Co(II) and Ni(II) ions using a modified silica (B1680970) gel. The study found that the complex formed between Co(II) and the ethylenediamine-modified surface was more stable than the corresponding Ni(II) complex, explaining the selective adsorption. nih.gov

These examples demonstrate how DFT can provide deep insights into the reactivity of cobalt complexes, guiding the design of new and more efficient catalysts derived from precursors like cobalt(II) gluconate.

Advanced Analytical Methodologies for Cobalt Ii Determination

Spectrophotometric Methods for Trace Detection

Spectrophotometry represents a versatile and widely accessible approach for the determination of trace levels of cobalt(II). These methods are typically based on the formation of a colored complex between cobalt(II) and a specific chromogenic reagent, which can then be quantified by measuring its absorbance at a characteristic wavelength.

A variety of reagents have been developed to form distinct, highly absorbent complexes with cobalt(II). For instance, a method utilizing bis(5-bromosalicylaldehyde)orthophenylenediamine (BBSOPD) allows for the determination of cobalt in a slightly acidic medium (pH 3.4-4.0) with 50% N,N-dimethylformamide. psu.edu This reaction is rapid, and the resulting orange-colored chelate exhibits maximum absorbance at 473 nm and remains stable for 24 hours. psu.edu The method demonstrates a high molar absorption coefficient of 5.84 × 10⁴ L mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 9.0 ng cm⁻². psu.edu Linearity is maintained in the concentration range of 0.02-4.0 mg L⁻¹ of Co(II). psu.edu

Another approach involves the use of 1-nitroso-2-naphthol (B91326) (NNPh) in the presence of an anionic surfactant, sodium dodecyl sulphate (SDS). researchgate.net This method, which circumvents the need for traditional solvent extraction, results in the formation of a green-colored tris(1-nitroso-2-naphtholato)cobalt complex. researchgate.net It offers a molar absorption coefficient of 2.05 × 10⁴ L mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 3.49 ng cm⁻² at a maximum absorbance of 436.2 nm. researchgate.net The calibration curve is linear for cobalt concentrations between 0.12 and 4.0 μg/mL. researchgate.net

Furthermore, the combination of a natural deep eutectic solvent (NADES) with air-assisted dispersive liquid-liquid microextraction (AA-DLLME) provides a "green" preconcentration method prior to spectrophotometric analysis. tandfonline.com In this technique, the 8-hydroxyquinoline-Co(II) complex is extracted into a NADES composed of camphor (B46023) and menthol (B31143) and measured at 398 nm. tandfonline.com

Table 1: Comparison of Spectrophotometric Methods for Cobalt(II) Determination

| Reagent/Method | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range |

|---|---|---|---|

| Bis(5-bromosalicylaldehyde)orthophenylenediamine (BBSOPD) | 473 | 5.84 × 10⁴ | 0.02-4.0 mg L⁻¹ |

| 1-nitroso-2-naphthol (NNPh) with SDS | 436.2 | 2.05 × 10⁴ | 0.12-4.0 µg/mL |

| 8-hydroxyquinoline with NADES-AA-DLLME | 398 | Not specified | Not specified |

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma (ICP) Techniques

Atomic absorption spectrometry (AAS) and inductively coupled plasma (ICP) techniques are powerful tools for the determination of cobalt at trace and ultra-trace levels, offering high sensitivity and selectivity.

Flame atomic absorption spectrometry (FAAS) is a robust and widely used method. One FAAS method involves the direct aspiration of the sample into an air-acetylene flame. nemi.gov This method is suitable for analyzing water and water-suspended sediment with cobalt concentrations of at least 50 µg/L. nemi.gov For samples with higher concentrations (over 1,000 µg/L), dilution is necessary. nemi.gov To mitigate interferences from ions like nitrate (B79036), ammonium (B1175870) chloride is added to the sample solutions. nemi.gov Preconcentration techniques can be coupled with FAAS to enhance sensitivity. For instance, cobalt(II) can be preconcentrated by adsorbing its complex with 2-[1-(2-hydroxy-5-sulfophenyl)-3-phenyl-5-formazano] benzoic acid monosodium salt (zincon) onto modified analcime. asianpubs.org This method has a detection limit of 8 ng/mL and a linear calibration range of 0.02–3.8 μg/mL. asianpubs.org Another preconcentration approach uses a C18 bonded silica (B1680970) membrane disk modified with Cyanex 272, achieving a detection limit of 1.4 µg/L and a preconcentration factor greater than 200. nih.gov

Inductively coupled plasma-mass spectrometry (ICP-MS) provides even lower detection limits and the ability to perform isotopic analysis. A method for analyzing dissolved trace elements in natural water using ICP-MS reported detection limits in the 50-100 picogram per milliliter (pg/mL) range for cobalt. usgs.gov High-resolution ICP-MS (HR-ICP-MS) has been used for the simultaneous determination of 24 elements, including cobalt, in high-purity cobalt samples. researchgate.net For the analysis of cobalt in human whole blood, an ICP-KED-MS (kinetic energy discrimination) method has been developed, with a detection limit of 0.06 μg L⁻¹. rsc.org This method is particularly useful for biomonitoring studies. rsc.org ICP-AES (atomic emission spectrometry) has also been successfully applied for the analysis of cobalt-base superalloys, demonstrating good precision and accuracy. rsc.org

Table 2: Performance of AAS and ICP Methods for Cobalt(II) Determination

| Technique | Sample Matrix | Detection Limit | Linear Range/Concentration |

|---|---|---|---|

| FAAS (Direct) | Water/Sediment | 50 µg/L (lower limit) | >50 µg/L |

| FAAS with Zincon-Analcime Preconcentration | Various | 8 ng/mL | 0.02–3.8 µg/mL |

| FAAS with Cyanex 272-Silica Disk Preconcentration | Various | 1.4 µg/L | Not specified |

| ICP-MS | Natural Water | 50-100 pg/mL | Not specified |

| ICP-KED-MS | Human Whole Blood | 0.06 µg L⁻¹ | Not specified |

| ICP-MS/MS | High Purity Cobalt | 0.01–0.24 µg/g | Not specified |

Voltammetric and Other Electrochemical Detection Methods

Electrochemical methods offer high sensitivity, portability, and relatively low cost for the determination of cobalt(II). Voltammetric techniques, in particular, are well-suited for trace and ultra-trace analysis.

Cyclic voltammetry (CV) has been successfully used for the determination of trace cobalt. researchgate.net In one study, optimal conditions for Co(II) measurement were found to be a voltage range of -1.00 V to 0.75 V, a scan rate of 250 mV/s, and a pH of 7. researchgate.net This method demonstrated good correlation with results from atomic absorption spectroscopy (AAS). researchgate.netpiscience.org

Stripping voltammetry techniques, such as anodic stripping voltammetry (ASV) and adsorptive stripping voltammetry (AdSV), provide excellent sensitivity due to a preconcentration step. In one ASV method, an infrared photodiode electrode (IPDE) was found to be superior to conventional electrodes like glassy carbon and platinum for the detection of Co(II). nih.gov Adsorptive stripping voltammetry, which involves the adsorptive collection of a cobalt complex onto the electrode surface, has been used for determining trace cobalt in human serum and seawater. nih.govcdnsciencepub.com For instance, the complex of cobalt(II) with dimethylglyoxime (B607122) can be accumulated on a hanging mercury drop electrode (HMDE) and then reduced, allowing for detection limits as low as 0.03 µg/L in serum. nih.gov

Other electrochemical approaches include the use of chemically modified electrodes. A carbon paste electrode modified with 1-(2-pyridylazo)-2-naphthol (B213148) was developed for the differential pulse cathodic voltammetric determination of Co(II), achieving a detection limit of 5.9 × 10⁻⁹ mol/L. rsc.org

Table 3: Voltammetric and Electrochemical Methods for Cobalt(II) Determination

| Method | Electrode | Detection Limit | Key Parameters |

|---|---|---|---|

| Cyclic Voltammetry | Not specified | 510.2 ppm (in lab waste) | Voltage: -1.00 to 0.75 V, Scan rate: 250 mV/s, pH: 7 |

| Anodic Stripping Voltammetry | Infrared Photodiode Electrode (IPDE) | Not specified | Oxidation peak at -0.2 V |

| Adsorptive Stripping Voltammetry | Hanging Mercury Drop Electrode (HMDE) | 0.03 µg/L (in serum) | Adsorption of Co(II)-dimethylglyoxime complex |

| Differential Pulse Cathodic Voltammetry | 1-(2-pyridylazo)-2-naphthol modified carbon paste electrode | 5.9 × 10⁻⁹ mol/L | Open circuit accumulation |

Particle Size Analysis using Laser Diffraction Methods

Particle size analysis is a critical quality control parameter for powdered and suspended forms of cobalt(II) gluconate hydrate (B1144303). Laser diffraction is a widely adopted technique for this purpose due to its wide dynamic range, rapid measurement capabilities, and high repeatability. malvernpanalytical.com

The principle of laser diffraction is based on the measurement of the angular variation in the intensity of light scattered when a laser beam passes through a dispersed sample. malvernpanalytical.com Large particles scatter light at small angles, while small particles scatter light at larger angles. malvernpanalytical.com The instrument's detectors measure the scattering pattern, which is then analyzed using the Mie theory or Fraunhofer approximation to calculate the particle size distribution. malvernpanalytical.comanton-paar.com The results are typically reported as a volume equivalent sphere diameter. malvernpanalytical.com

Laser diffraction can measure particles from the submicron to the millimeter range. sympatec.com Modern instruments can generate results in under a minute, allowing for high sample throughput. malvernpanalytical.com For the analysis of dry powders like cobalt(II) gluconate hydrate, specialized dry powder dispersion units can be employed to ensure that the particles are properly de-agglomerated before measurement. sympatec.com The technique is non-destructive, and in some systems, the sample can be recovered after analysis. anton-paar.com The method is well-established and is described in ISO 13320. malvernpanalytical.com

The accuracy of the results obtained by laser diffraction, particularly when using Mie theory, depends on knowing the refractive index of the particles and the dispersant. malvernpanalytical.com While the refractive index of common dispersants is readily available, that of the sample may need to be determined experimentally or estimated. malvernpanalytical.com

Table 4: Features of Laser Diffraction for Particle Size Analysis

| Feature | Description |

|---|---|

| Principle | Measures the angular variation of scattered light from a laser beam passing through a sample. malvernpanalytical.com |

| Size Range | Typically from submicron (e.g., 10 nm) to several millimeters. braveanalytics.eu |

| Speed | Rapid measurements, often providing results in less than a minute. malvernpanalytical.com |

| Dispersion | Can be used for both wet (suspensions) and dry powder samples. sympatec.com |

| Theory | Utilizes Mie theory or Fraunhofer approximation for data analysis. malvernpanalytical.comanton-paar.com |

| Output | Provides a volume-based particle size distribution. anton-paar.com |

Applications of Cobalt Ii Gluconatehydrate in Materials Science and Chemical Synthesis

Precursor in Carbon-Based Material Synthesis (e.g., graphitic structures)

Cobalt(II) gluconate hydrate (B1144303) serves as an effective single-source precursor for the synthesis of graphitic carbon nanostructures (GCNs). ua.es This method is advantageous because the compound provides both the carbon source (from the gluconate) and the metal catalyst (cobalt) necessary for graphitization in a single, commercially available, and cost-effective molecule. ua.es

The synthesis process involves the pyrolysis of cobalt(II) gluconate trihydrate at high temperatures (e.g., 900 °C) under an inert atmosphere. ua.es During pyrolysis, the organic gluconate decomposes to form amorphous carbon, while the cobalt(II) ions are reduced to metallic cobalt nanoparticles by the carbonaceous material. These in-situ formed cobalt nanoparticles then act as catalysts, facilitating the transformation of the surrounding amorphous carbon into more ordered, graphitic structures. ua.es Subsequent treatment with acid can be used to remove the metallic particles, yielding a final product that is a mixture of amorphous carbon and GCNs. ua.es

The physical properties of the resulting graphitic carbons can be tailored by adjusting the pyrolysis temperature. Research has shown that the specific surface area and the degree of graphitization are influenced by these synthesis conditions.

Table 1: Physical Properties of Graphitic Carbons from Co(II) Gluconate (Data synthesized from findings on metal gluconate precursors ua.es)

| Property | Value (for Co-gluconate pyrolyzed at 900°C) |

| Specific Surface Area (Sext) | 115 m²/g |

| Interlayer Spacing (d002) | 0.339 nm |

| Crystallite Size (Lc) | 9.8 nm |

| Raman ID/IG Ratio | 0.816 |

This one-step synthesis strategy represents a significant simplification over traditional multi-step methods that require separate impregnation of a carbon precursor with a metallic salt. ua.es

Catalytic Roles in Homogeneous and Heterogeneous Organic Transformations (e.g., hydroformylation, oxidative coupling)

While specific literature detailing the direct use of cobalt(II) gluconate hydrate as a catalyst in major organic transformations is nascent, the broader field of cobalt catalysis provides a strong basis for its potential. Cobalt(II) complexes are well-established catalysts for a variety of important industrial reactions, including hydroformylation. lsu.edunih.gov

Hydroformylation, the conversion of alkenes, hydrogen, and carbon monoxide into aldehydes, has traditionally relied on cobalt catalysts like HCo(CO)₄. lsu.edunih.gov More recent research has focused on developing more active cationic cobalt(II) phosphine (B1218219) complexes that can operate under milder conditions. lsu.edunih.govrsc.org Cobalt(II) gluconate hydrate can serve as a convenient and air-stable precursor to generate these or other catalytically active cobalt species in situ. The gluconate ligand can be displaced by other ligands, such as phosphines, to form the desired active catalyst complex.

Theoretical studies using density functional theory (DFT) have been employed to understand the mechanisms of hydroformylation catalyzed by cationic cobalt(II) complexes. rsc.org These studies investigate how the electronic properties of the ligands attached to the cobalt center influence the reaction's energy barriers and regioselectivity, providing insights that could guide the use of precursors like cobalt(II) gluconate hydrate in catalyst design. rsc.org

The key advantage of using a precursor like cobalt(II) gluconate hydrate lies in its solubility and stability, which facilitates the controlled generation of active catalytic species for various homogeneous and heterogeneous organic transformations.

Role in the Development of Coordination Polymers and Metal-Organic Frameworks

Cobalt(II) ions are fundamental building blocks in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are formed by the self-assembly of metal ions with organic linker molecules. Cobalt(II) is particularly interesting due to its variable coordination geometries and magnetic properties, which can be imparted to the resulting framework. researchgate.netresearchgate.net

Cobalt(II) gluconate hydrate is a suitable starting material for the synthesis of cobalt-based CPs and MOFs. researchgate.netscispace.com In a typical synthesis, the cobalt(II) gluconate hydrate would be dissolved in a solvent, and the gluconate ligand would be replaced by a designed organic linker, leading to the crystallization of the desired framework. The choice of solvent, temperature, and linker molecule dictates the final structure and properties of the CP or MOF. nih.govrsc.org

For example, various cobalt(II) coordination polymers have been synthesized using different organic ligands, resulting in structures with diverse dimensionalities (1D, 2D, or 3D) and properties. researchgate.netresearchgate.netscispace.comnih.gov These materials have potential applications in gas storage, separation, and catalysis. The use of a soluble and well-behaved precursor like cobalt(II) gluconate hydrate facilitates the controlled synthesis required for these advanced materials.

Table 2: Examples of Cobalt(II) Coordination Polymers (Illustrative examples based on known cobalt CP/MOF synthesis researchgate.netscispace.comnih.gov)

| Ligand Type | Resulting Structure | Potential Application |

| N,N'-dioxide | 1D Chains / 3D Frameworks | Ion Exchange, Adsorption |

| Carboxylates | 2D Sheets / 3D Networks | Catalysis, Gas Storage |

| Bipyridine | 1D Chains | Electrocatalysis |

Emerging Applications in Inorganic Pigments and Coatings

Cobalt compounds are the basis for a range of important inorganic pigments known for their durability and vibrant colors, most notably cobalt blue (CoAl₂O₄) and cobalt green (Co₂TiO₄). knowde.comspecialchem.com These pigments are valued in coatings, plastics, and ceramics for their excellent heat stability, lightfastness, and chemical resistance. specialchem.com

The production of these pigments typically involves the high-temperature calcination of a mixture of cobalt oxide with other metal oxides (e.g., aluminum oxide or titanium dioxide). Cobalt(II) gluconate hydrate can be used as a precursor to generate the required cobalt oxide in a highly reactive, finely divided form. Upon heating in air, the gluconate component combusts, leaving behind cobalt oxide (Co₃O₄ or CoO), which can then react with the other components of the pigment formulation.

The use of an organic precursor like cobalt(II) gluconate can offer advantages in pigment synthesis, such as better mixing of the constituent metal ions at the molecular level, potentially leading to lower calcination temperatures and more uniform pigment particles. This can result in pigments with improved color strength and dispersibility in coating formulations. specialchem.com

Applications in Energy Storage Materials (e.g., polyoxometalates, battery components)

Cobalt-based materials, particularly cobalt oxides, are critical components in energy storage devices such as lithium-ion batteries and supercapacitors. researchgate.netmdpi.com Cobalt oxide (Co₃O₄) is a promising electrode material due to its high theoretical specific capacitance. mdpi.com

Cobalt(II) gluconate hydrate can be utilized as a starting material to synthesize these nanostructured cobalt oxides. Thermal decomposition (calcination) of the gluconate salt is a straightforward method to produce cobalt oxide nanoparticles. mdpi.com The morphology and particle size of the resulting oxide, which are crucial for electrochemical performance, can be influenced by the calcination conditions (temperature, rate, atmosphere).

Furthermore, cobalt(II) gluconate hydrate can be used in combination with other precursors to synthesize more complex materials. For instance, it could be used in hydrothermal or sol-gel methods to create cobalt-based composites with carbon materials (like graphene or carbon nanotubes) or other metal oxides. researchgate.netresearchgate.net These composite materials often exhibit enhanced electrical conductivity and structural stability, leading to improved performance in battery and supercapacitor electrodes. researchgate.net The organic nature of the gluconate can also serve as a carbon source during pyrolysis to create in-situ carbon coatings on the cobalt oxide particles, which can further boost electrochemical performance.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Cobalt(II) gluconate hydrate with high purity?

- Methodological Answer : Synthesis typically involves chelation of cobalt(II) ions with gluconic acid under controlled pH (5.5–6.5) and temperature (40–60°C), followed by crystallization . Characterization requires:

- Thermogravimetric Analysis (TGA) : Confirm hydration states by mass loss at 100–150°C (water release) and >300°C (organic decomposition) .

- Infrared Spectroscopy (IR) : Identify gluconate ligand coordination via carboxylate (C=O stretch at 1600–1650 cm⁻¹) and hydroxyl (O–H stretch at 3200–3500 cm⁻¹) bands .

- Elemental Analysis : Verify Co²⁺ content (theoretical ~13.1% w/w) via ICP-OES or AAS .

Q. How does the solubility of Cobalt(II) gluconate hydrate vary across solvents, and what factors influence its dissolution kinetics?

- Methodological Answer : Solubility is highest in polar solvents (e.g., water, ethanol) due to ligand hydrophilicity. Conduct systematic studies:

- Solvent Screening : Measure solubility (mg/mL) in water, methanol, DMSO, and acetone at 25°C .

- Kinetic Analysis : Use UV-Vis spectroscopy to track Co²⁺ release rates (λ = 510 nm) under varying agitation speeds and temperatures .

- pH Dependency : Adjust solvent pH (2–10) to assess chelation stability; gluconate degrades at extremes (<3 or >9) .

Q. What are the standard analytical techniques for quantifying trace metal impurities in Cobalt(II) gluconate hydrate?

- Methodological Answer :

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect impurities (Ni, Fe, Pb) at ppb levels .

- X-Ray Diffraction (XRD) : Identify crystalline contaminants (e.g., cobalt oxide phases) via Bragg peak deviations .

Advanced Research Questions

Q. How do coordination geometry and redox activity of Cobalt(II) gluconate hydrate influence its catalytic performance in oxidation reactions?

- Methodological Answer :

- Electrochemical Studies : Use cyclic voltammetry (CV) to measure redox potentials (E° for Co²⁺/Co³⁺) in aqueous media .

- EPR Spectroscopy : Detect paramagnetic Co²⁺ (d⁷ configuration) and assess ligand field effects on geometry .

- Catalytic Testing : Evaluate turnover frequency (TOF) in model reactions (e.g., Fenton-like degradation of organics) under varied pH and Co²⁺ concentrations .

Q. What experimental strategies resolve contradictions in reported stability constants for Cobalt(II)-gluconate chelates?

- Methodological Answer :

- Potentiometric Titration : Determine logβ (stability constant) under inert atmosphere (N₂) to prevent Co²⁺ oxidation .

- Competitive Ligand Studies : Compare gluconate binding affinity with EDTA or citrate using UV-Vis titration .

- Data Reconciliation : Apply multivariate analysis to account for ionic strength and temperature variations across literature .

Q. How does hydration state impact the bioavailability and transport kinetics of Cobalt(II) gluconate hydrate in biological systems?

- Methodological Answer :

- In Vitro Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) of hydrated vs. anhydrous forms .

- Stability in Simulated Body Fluids : Monitor Co²⁺ release in PBS (pH 7.4) and gastric fluid (pH 1.2) via ICP-MS .

Key Methodological Considerations

- Primary Research : Validate synthesis protocols with triplicate experiments; report mean ± SD for reproducibility .

- Secondary Data : Cross-reference PubChem, EINECS, and peer-reviewed studies to resolve conflicting data .

- Statistical Rigor : Use ANOVA for comparative studies (e.g., solvent effects) and report p-values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.